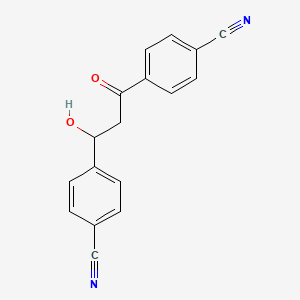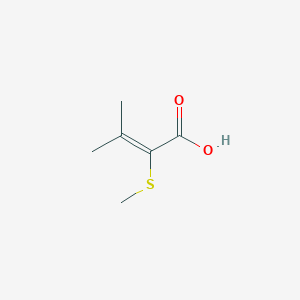
3-Methyl-2-(methylsulfanyl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(methylsulfanyl)but-2-enoic acid is a methyl-branched fatty acid that belongs to the class of α,β-unsaturated monocarboxylic acids. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the but-2-enoic acid backbone. It is known for its role as a plant metabolite and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(methylsulfanyl)but-2-enoic acid typically involves the reaction of 3-methylbut-2-enoic acid with methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(methylsulfanyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a plant metabolite and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to an acceptor. It may also participate in various biochemical pathways, influencing metabolic processes in plants and other organisms .
Comparison with Similar Compounds
3-Methylbut-2-enoic acid: A structural derivative with similar properties but lacking the methylsulfanyl group.
2-Butenoic acid, 3-methyl-: Another related compound with a similar backbone structure.
Uniqueness: 3-Methyl-2-(methylsulfanyl)but-2-enoic acid is unique due to the presence of both a methyl group and a methylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60582-25-4 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylbut-2-enoic acid |
InChI |
InChI=1S/C6H10O2S/c1-4(2)5(9-3)6(7)8/h1-3H3,(H,7,8) |
InChI Key |
FOCQLSKDFVAITN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


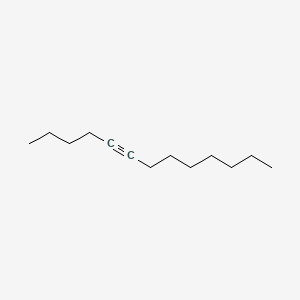

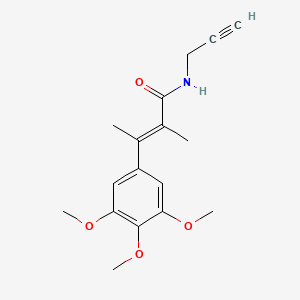
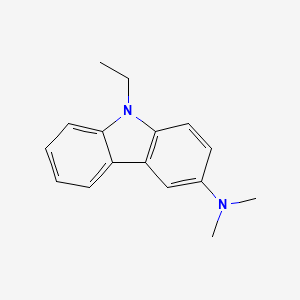
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
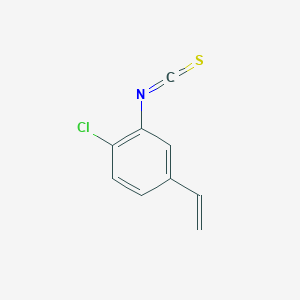
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
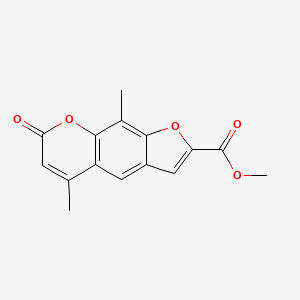
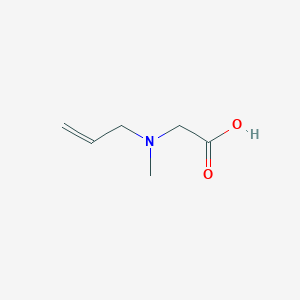
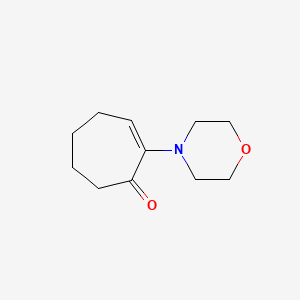
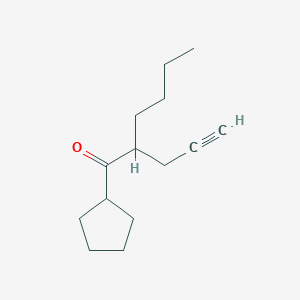
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
